molecular formula C22H29N5OS B12266718 1-(4-{[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine

1-(4-{[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine

Cat. No.: B12266718
M. Wt: 411.6 g/mol
InChI Key: SXSHABXXIFMDTE-UHFFFAOYSA-N
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Description

1-(4-{[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine is a complex organic compound that features a thiazole ring, a piperidine ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine and piperazine rings. The final step involves the coupling of these rings through a but-2-yn-1-yl linker. Common reagents used in these reactions include various halides, bases, and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the compound .

Scientific Research Applications

1-(4-{[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.

    Piperidine Derivatives: Compounds such as piperidine and its derivatives are known for their pharmacological properties.

    Piperazine Derivatives: Compounds like piperazine and its derivatives are used in various therapeutic applications.

Uniqueness

1-(4-{[1-(5-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine is unique due to its combination of three distinct ring systems, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H29N5OS

Molecular Weight

411.6 g/mol

IUPAC Name

5-methyl-2-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-thiazole

InChI

InChI=1S/C22H29N5OS/c1-19-18-24-22(29-19)27-11-7-20(8-12-27)28-17-5-4-10-25-13-15-26(16-14-25)21-6-2-3-9-23-21/h2-3,6,9,18,20H,7-8,10-17H2,1H3

InChI Key

SXSHABXXIFMDTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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